3-プロポキシ安息香酸

概要

説明

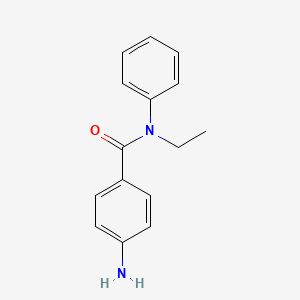

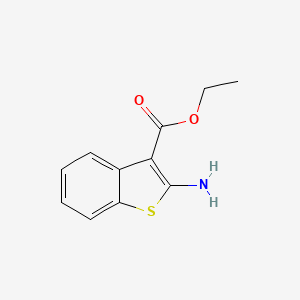

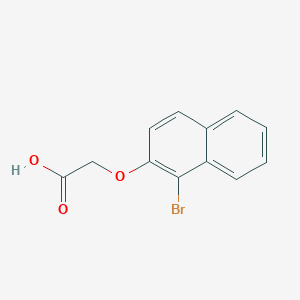

3-Propoxybenzoic acid is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Propoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Propoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ピレスロイド系殺虫剤代謝物

3-プロポキシ安息香酸(別名3-PBA)は、いくつかの合成ピレスロイド系殺虫剤(SP)の共通代謝物です。 これは、親化合物の環境分解から生じ、そのため、サンプル中に残留物として頻繁に発生します 。 このため、ピレスロイド適用後の3-PBAの評価が重要になります .

土壌分析

3-PBAは、土壌サンプル中の3-PBAを定量するための固相抽出(SPE)とガスクロマトグラフィー質量分析(GC/MS)検出を組み合わせた分析方法の開発に使用されてきました 。 この方法は、実際の農業用土壌に適用されており、ピレスロイド代謝物である3-PBAを数ng g −1のレベルで測定することができます .

薬理活性

3-プロポキシ安息香酸のいくつかの誘導体が合成され、その薬理活性が研究されています 。 たとえば、3-フェノキシ安息香酸2-シアノプロパン-2-イルエステルは、ペルオキシソーム増殖因子活性化受容体γアゴニスト活性を示すことが判明しています .

グルコキナーゼの活性化

3-プロポキシ安息香酸の特定の化合物、たとえば3-フェノキシ安息香酸2-シアノプロパン-2-イルエステルは、グルコキナーゼを活性化することができることが判明しています 。グルコキナーゼは、炭水化物代謝の調節とグルコース恒常性の維持において重要な役割を果たしているため、これは重要な発見です。

タンパク質グリケーションの阻害

3-プロポキシ安息香酸誘導体、特に3-フェノキシ安息香酸2-シアノプロパン-2-イルエステルは、タンパク質グリケーションを阻害することが判明しています 。タンパク質グリケーションは、アルツハイマー病や2型糖尿病など、加齢に伴う病気の主要な原因です。

糖尿病発症の標的

3-プロポキシ安息香酸誘導体は、ペルオキシソーム増殖因子活性化受容体(PPAR-γ)やAMP活性化キナーゼ(AMPK)などの糖尿病発症の標的について合成され、研究されています 。 それらの抗グリケーション特性も調査されています .

Safety and Hazards

作用機序

Target of Action

3-Propoxybenzoic acid (3-PBA) is reported to have multiple targets, making it a multi-target inhibitor . It has been found to inhibit the α-amylase enzyme , which plays a crucial role in the breakdown of complex carbohydrates into simple sugars. It also targets the Protein Tyrosine Phosphatase 1B (PTP1B) , a key enzyme involved in insulin receptor desensitization, making it a potential drug target for the treatment of Type II Diabetes .

Mode of Action

3-PBA interacts with its targets, leading to significant changes. It inhibits the α-amylase enzyme, thereby potentially slowing down the breakdown of complex carbohydrates and reducing the rise in blood glucose levels after a meal . By blocking PTP1B, it may enhance the action of the insulin receptor, improving insulin sensitivity and glucose uptake .

Biochemical Pathways

The action of 3-PBA affects several biochemical pathways. By inhibiting α-amylase, it impacts the carbohydrate digestion pathway, potentially slowing the release of glucose into the bloodstream . Its inhibition of PTP1B affects the insulin signaling pathway, potentially enhancing insulin sensitivity and glucose uptake . Furthermore, 3-PBA has been found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation .

Pharmacokinetics

The compound’s ability to inhibit multiple targets suggests that it may have good bioavailability and reach its targets effectively .

Result of Action

The action of 3-PBA leads to molecular and cellular effects that could be beneficial in managing conditions like diabetes. By inhibiting α-amylase and PTP1B, it may help regulate blood glucose levels . Its ability to activate glucokinase could further aid in glucose metabolism . Moreover, by inhibiting protein glycation, it could potentially prevent the formation of harmful advanced glycation end products, which are associated with various diabetic complications .

特性

IUPAC Name |

3-propoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h3-5,7H,2,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXUPQVAIFGMPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343038 | |

| Record name | 3-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190965-42-5 | |

| Record name | 3-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-propoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1269033.png)

![2-benzamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1269034.png)

![3-allyl-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1269035.png)